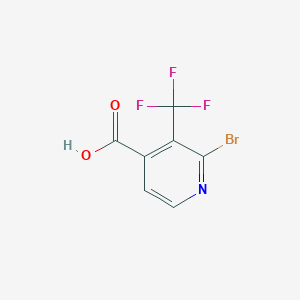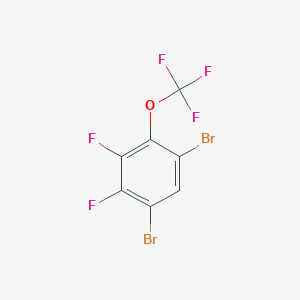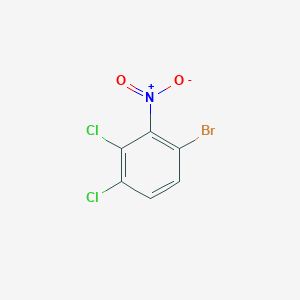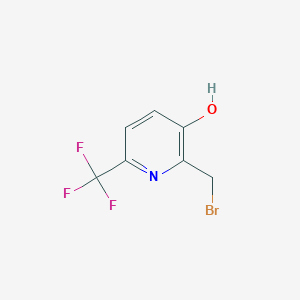
2-Bromo-3-(trifluoromethyl)isonicotinic acid
Vue d'ensemble
Description
2-Bromo-3-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid . It has a molecular weight of 270.01 . The IUPAC name for this compound is 2-bromo-5-(trifluoromethyl)isonicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It should be stored in a refrigerator .Applications De Recherche Scientifique
Applications in Extraction Processes
- Reactive Extraction of Isonicotinic Acid : A study by Kumari et al. (2018) explored the extraction of isonicotinic acid, an important biochemical compound, using reactive extraction. This process involved using Tri-n-octylamine as an extractant in a non-toxic diluent mixture, providing a safe and effective method for recovering isonicotinic acid from aqueous solutions and fermentation broths (Kumari, Gaur, Wasewar, & Kumar, 2018).
Applications in Synthesis and Antimicrobial Activity
- Synthesis of Coumarinoyl Pyridinium and Quinolinium Bromides : Porwal, Jayashree, and Attimarad (2009) synthesized new compounds by treating 3-Bromo acetyl coumarins with esters of isonicotinic acid, resulting in compounds with notable antibacterial activity. This highlights the potential of isonicotinic acid derivatives in antimicrobial applications (Porwal, Jayashree, & Attimarad, 2009).
Applications in Transition Metal Complexes
- Metal Complexes with Isonicotinic Acid : Allan, Baillie, and Baird (1980) prepared complexes of isonicotinic acid with various transition metals, which were characterized for their spectral and magnetic properties. These complexes had potential applications in catalysis and material science (Allan, Baillie, & Baird, 1980).
Applications in Organic Synthesis
- Trifluoromethylation in Bioactive Molecules : Zhou et al. (2020) developed an indirect strategy for trifluoromethylation using 3-Bromo-1,1,1-trifluoroacetone to construct 3-trifluoromethyl isocoumarin skeletons. This method is significant for the formation of bioactive compounds, demonstrating the versatility of trifluoromethylated isonicotinic acid derivatives (Zhou, Geng, Wang, Zhang, & Zhao, 2020).
Mécanisme D'action
Target of Action
It is known that isonicotinic acid derivatives have been used in the treatment of tuberculosis, suggesting potential anti-mycobacterial activity .
Mode of Action
It is known that isoniazid, a derivative of isonicotinic acid, is a prodrug that is activated by the bacterial catalase/peroxidase enzyme katg . Activated isoniazid forms a complex with NAD+ and this complex inhibits the synthesis of mycolic acid, an essential component of the bacterial cell wall
Biochemical Pathways
As a derivative of isonicotinic acid, it may potentially interfere with the synthesis of mycolic acids, thereby inhibiting the growth of mycobacterium tuberculosis .
Result of Action
Based on the known effects of isonicotinic acid derivatives, it can be hypothesized that the compound may inhibit the growth of mycobacterium tuberculosis by interfering with the synthesis of mycolic acids .
Safety and Hazards
The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Bromo-3-(trifluoromethyl)isonicotinic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been observed to interact with enzymes involved in the pyridine nucleotide cycle, affecting their function and regulation . Additionally, this compound can form complexes with proteins, altering their conformation and activity. These interactions are primarily driven by the bromine and trifluoromethyl groups, which enhance the compound’s binding affinity and specificity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes. This, in turn, impacts cellular metabolism by regulating the expression of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The bromine and trifluoromethyl groups play a critical role in these interactions by enhancing the compound’s binding affinity and specificity. For instance, this compound can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate binding . Additionally, it can interact with transcription factors or other regulatory proteins, altering their conformation and activity, which in turn affects gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are likely due to the compound’s ability to modulate cell signaling pathways and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and differentiation . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic pathways . For example, it can inhibit enzymes in the pyridine nucleotide cycle, leading to changes in the levels of nicotinamide adenine dinucleotide and other metabolites. Additionally, this compound can interact with cofactors, altering their availability and function in metabolic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments . Additionally, it can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity. The distribution of this compound within tissues is influenced by its binding affinity to different biomolecules, which determines its accumulation and function in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and metabolism.
Propriétés
IUPAC Name |
2-bromo-3-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-4(7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWUAUGXIWPVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















